molecular formula C10H18N2O4 B2621454 3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid CAS No. 862372-66-5

3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No. B2621454
CAS RN: 862372-66-5
M. Wt: 230.264
InChI Key: RBVXSBGDNJDEIF-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (3-Amino-1-TBCP) is an organic compound used in a wide range of laboratory experiments. It is a versatile building block for the synthesis of a variety of compounds and has been used in diverse research applications, including medicinal chemistry, synthetic biology, and biochemistry. 3-Amino-1-TBCP is a useful reagent in organic synthesis due to its ability to form stable covalent bonds with a variety of other compounds. It is also a key component in a number of biochemical and physiological processes, and its ability to interact with other compounds makes it a valuable tool for scientists.

Scientific Research Applications

3-Amino-1-TBCP has been used in a variety of scientific research applications, including medicinal chemistry, synthetic biology, and biochemistry. In medicinal chemistry, 3-Amino-1-TBCP has been used as a building block for the synthesis of various drugs and other medicinal compounds. In synthetic biology, 3-Amino-1-TBCP has been used to create new proteins and enzymes, and in biochemistry, it has been used to study the structure and function of proteins and other biomolecules.

Mechanism of Action

3-Amino-1-TBCP acts as a nucleophilic reagent, reacting with electrophilic compounds to form covalent bonds. This reaction occurs through a nucleophilic attack by the nitrogen atom of the 3-Amino-1-TBCP, which displaces the leaving group from the electrophilic compound. This reaction is reversible, meaning that the 3-Amino-1-TBCP can be displaced from the covalent bond by another nucleophile.
Biochemical and Physiological Effects
3-Amino-1-TBCP has been used in a variety of biochemical and physiological studies. It has been used to study the structure and function of proteins and other biomolecules, as well as to study the effects of drugs and other compounds on the body. 3-Amino-1-TBCP has also been used to study the effects of different compounds on the activity of enzymes and other proteins, as well as to study the effects of different compounds on the metabolism of cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Amino-1-TBCP in laboratory experiments is its versatility. It is a useful reagent for a variety of organic synthesis reactions, and its ability to form stable covalent bonds with other compounds makes it a valuable tool for scientists. However, 3-Amino-1-TBCP is also limited in its use in laboratory experiments, as it is not very soluble in water and can be difficult to work with.

Future Directions

The use of 3-Amino-1-TBCP in laboratory experiments is likely to continue to grow as scientists continue to explore its potential applications. In the future, 3-Amino-1-TBCP could be used to create new proteins and enzymes, to study the structure and function of proteins and other biomolecules, and to study the effects of drugs and other compounds on the body. Additionally, 3-Amino-1-TBCP could be used to study the effects of different compounds on the activity of enzymes and other proteins, as well as to study the effects of different compounds on the metabolism of cells. Finally, 3-Amino-1-TBCP could be used to create new and more efficient organic synthesis reactions.

Synthesis Methods

3-Amino-1-TBCP can be synthesized by a variety of methods, including a simple two-step synthesis. The first step involves the reaction of tert-butyl bromide with ethylenediamine to form the tert-butyl amine, which is then reacted with acetic anhydride to form the desired 3-Amino-1-TBCP. This method is simple and efficient, and can be used to synthesize 3-Amino-1-TBCP in a relatively short amount of time.

properties

IUPAC Name

3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-5-4-10(11,6-12)7(13)14/h4-6,11H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVXSBGDNJDEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401006657
Record name 3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401006657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

862372-66-5
Record name 3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401006657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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